1-Amino-3-(2-fluorophenyl)urea
Description
Contextualizing Urea (B33335) Derivatives in Contemporary Chemical Research
Urea derivatives represent a cornerstone of modern chemical and medicinal research, prized for their versatile structural and functional properties. researchgate.netchemicaljournal.innih.gov The urea functional group, with its capacity to form multiple stable hydrogen bonds, is a key feature in numerous bioactive compounds and clinically approved drugs. researchgate.netnih.gov This ability to interact with biological targets like proteins and enzymes makes urea derivatives invaluable in drug design. researchgate.netchemicaljournal.in Researchers are increasingly utilizing these compounds to fine-tune the properties of potential drug candidates, including their potency and selectivity. nih.gov Beyond medicine, urea derivatives find applications in materials science, contributing to the development of polymers, resins, and supramolecular structures. researchgate.netevitachem.com The synthesis of these compounds is a well-established field, though modern methodologies are continuously being developed to improve safety and efficiency, moving away from hazardous reagents like phosgene (B1210022). nih.gov
The Role of Fluorine in Advanced Chemical Design and Biological Activity Enhancement
The incorporation of fluorine into organic molecules is a powerful strategy in advanced chemical design, particularly in medicinal chemistry. mdpi.comacs.orgnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity and physicochemical properties of a compound. mdpi.comnih.govacs.org Introducing fluorine can improve a molecule's metabolic stability, increase its lipophilicity (which can aid in crossing biological membranes), and enhance its binding affinity to target proteins. acs.orgnih.gov
Objectives and Scope of Academic Inquiry into 1-Amino-3-(2-fluorophenyl)urea
Academic inquiry into this compound is driven by the desire to understand how the combination of a urea scaffold and a fluorine-substituted phenyl ring influences its chemical and biological properties. Researchers are investigating its potential applications across various fields, from pharmaceuticals to materials science.
A primary objective is to explore its potential as a therapeutic agent. Given that urea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties, studies are likely to focus on screening this compound for similar activities. chemicaljournal.inontosight.ainih.gov The presence of the 2-fluorophenyl group is of particular interest, as it may enhance the compound's interaction with biological targets and improve its drug-like properties. ontosight.aiucanr.edu For example, research on similar fluorinated ureas has shown enhanced inhibitory activity against enzymes like soluble epoxide hydrolase. ucanr.edu
Another area of investigation is the synthesis of this compound and its derivatives. mdpi.commdpi.com Developing efficient and safe synthetic routes is crucial for making these compounds readily available for further study. nih.gov Researchers may explore various methods, including the reaction of 2-fluoroaniline (B146934) with appropriate reagents. mdpi.com
Furthermore, the physicochemical properties of this compound are a key area of study. Understanding its solubility, stability, and other physical characteristics is essential for its potential application in both medicine and materials science. chemeo.com The hydrogen bonding capabilities of the urea moiety, combined with the electronic effects of the fluorine atom, could lead to the formation of interesting supramolecular structures with novel properties. researchgate.net
Interactive Data Table: Physicochemical Properties of Related Compounds
The following table summarizes some of the key physicochemical properties of compounds structurally related to this compound, providing context for its potential characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-(1-Aminobutan-2-yl)-3-(2-fluorophenyl)urea nih.gov | C11H16FN3O | 225.26 | 0.8 |
| 1-(3-Aminophenyl)-3-(4-chloro-2-fluorophenyl)urea nih.gov | C13H11ClFN3O | 279.70 | 2.6 |
| 1-(2-amino-5-fluorophenyl)-3-ethylurea sigmaaldrich.com | C9H12FN3O | 197.21 | N/A |
| 1-amino-3-(4-fluorophenyl)urea | C7H8FN3O | 169.16 | N/A |
| 3-Amino-1-(2-fluorophenyl)urea bldpharm.combldpharm.com | C7H8FN3O | 169.16 | N/A |
Properties
IUPAC Name |
1-amino-3-(2-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZPLQKMHOWKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of 1-Amino-3-(2-fluorophenyl)urea Scaffolds
The formation of the this compound framework relies on established and innovative methods for creating the central urea (B33335) core and introducing the fluorine substituent.
Classical Approaches for Urea Core Formation
The traditional synthesis of urea derivatives has historically involved the use of hazardous reagents like phosgene (B1210022) and isocyanates. acs.org These methods, while effective, pose significant toxicological and environmental risks. acs.org A common classical route involves the reaction of an amine with an isocyanate. For instance, unsymmetrical ureas are typically synthesized through the nucleophilic attack of an amine on an isocyanate. acs.org The synthesis of this compound would classically involve the reaction of 2-fluorophenyl isocyanate with hydrazine (B178648) or a protected hydrazine derivative.
Alternative classical methods have utilized carbon monoxide (CO) as the carbonyl source, though these reactions often necessitate high temperatures and pressures, along with the use of oxidants. acs.org The reaction of ammonia (B1221849) with carbon dioxide to produce urea is a cornerstone of industrial chemistry, proceeding through a reversible equilibrium-limited exothermic reaction that forms an ammonium (B1175870) carbamate (B1207046) intermediate. google.com This process, known as the Bosch-Meiser process, also requires high temperatures (140-200°C) and pressures (100-300 atmospheres). google.comresearchgate.netshimico.com
Table 1: Classical Urea Synthesis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Isocyanate Route | Amine + Isocyanate | Typically mild | High yields, good for unsymmetrical ureas acs.org | Use of toxic isocyanates acs.org |
| Phosgene Route | Amine + Phosgene | Varies | Versatile | Highly toxic phosgene acs.org |
| Haber-Bosch/Bosch-Meiser | Ammonia + Carbon Dioxide | High temperature and pressure google.comresearchgate.netshimico.com | Industrial scale production | Energy-intensive, harsh conditions researchgate.netrsc.org |
| Carbon Monoxide Carbonylation | Amine + CO + Oxidant | High temperature and pressure acs.org | Alternative to phosgene | Harsh conditions, use of oxidants acs.org |
Advanced Synthetic Routes for Selective Fluorination
The introduction of a fluorine atom onto an aromatic ring requires specialized synthetic strategies. Site-selective fluorination is a crucial aspect of modern organofluorine chemistry. ucl.ac.uk Advanced methods for fluorination can be broadly categorized into nucleophilic and electrophilic pathways.
Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion source. Reagents like HF-pyridine, triethylamine (B128534) trihydrofluoride (Et3N·3HF), and various deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor) are commonly employed. cas.cnarkat-usa.org The Balz-Schiemann reaction, which converts a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate (B81430) intermediate, is a classic example of nucleophilic fluorination. cas.cn
Electrophilic Fluorination: In this method, a source of "F+" is used to react with a nucleophilic aromatic ring. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents. cas.cnbeilstein-journals.org These reagents are often safer and easier to handle than their gaseous fluorine counterparts. beilstein-journals.org
Catalytic Methods: Recent advancements have focused on transition metal-catalyzed fluorination reactions. Palladium, copper, and nickel catalysts have been utilized for the fluorination of aryl halides. numberanalytics.com Bioinspired manganese-porphyrin catalytic systems have also shown high regioselectivity in C-H fluorination. cas.cn Photocatalytic strategies using xanthones and 9-fluorenones in the presence of Selectfluor and visible light have enabled the monofluorination of benzylic C-H bonds. cas.cn
Table 2: Advanced Fluorination Techniques
| Technique | Reagent/Catalyst | Substrate Type | Key Features |
| Nucleophilic Aromatic Substitution | KF, CsF, TBAF | Aryl halides, nitroarenes | Requires activated ring or harsh conditions |
| Balz-Schiemann Reaction | Diazonium tetrafluoroborate | Primary aromatic amines | Classic method, often requires heating cas.cn |
| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich aromatics | Milder conditions, good selectivity cas.cnbeilstein-journals.org |
| Transition Metal Catalysis | Pd, Cu, Ni complexes | Aryl halides, boronic acids | Broad substrate scope, good functional group tolerance numberanalytics.com |
| Photocatalytic Fluorination | Xanthones, 9-fluorenones + Selectfluor | Benzylic C-H bonds | Uses visible light, radical mechanism cas.cn |
Sustainable Chemistry Considerations in Urea Synthesis
The environmental impact of traditional urea synthesis has prompted research into more sustainable and "green" methodologies. A key focus is the reduction of CO2 emissions and the use of renewable resources. icn2.cat
Electrochemical Synthesis: A promising sustainable alternative is the electrosynthesis of urea from carbon dioxide and nitrates, using electricity potentially derived from renewable sources. icn2.cat This approach not only utilizes CO2 but can also help mitigate nitrate (B79036) pollution. icn2.cat Researchers have developed nanocatalysts like indium hydroxide (B78521) that can facilitate the direct C–N coupling for urea production under ambient conditions. springernature.com
Green Ammonia and Carbon Capture: Another strategy involves producing "green" ammonia via water electrolysis powered by renewable energy. rsc.orgpublications.csiro.aursc.org This green ammonia can then be reacted with captured CO2 from non-fossil-fuel sources, such as biomass or direct air capture, to produce green urea. publications.csiro.au While this process still relies on the Haber-Bosch and Bosch-Meiser reactions, the use of renewable inputs significantly reduces its carbon footprint. rsc.orgrsc.org
Catalytic Routes from Methanol (B129727): An innovative, atom-economical protocol for urea synthesis has been developed using methanol as a C1 source and an amine, catalyzed by ruthenium pincer complexes. acs.org This reaction produces hydrogen as the only byproduct and does not require any additives like bases or oxidants. acs.org
Derivatization Strategies for Structural Modification
The this compound scaffold can be further modified to explore structure-activity relationships and generate novel compounds with diverse properties.
Introduction of Diverse Substituents on Urea and Fluorophenyl Moieties
The reactivity of the amino and urea groups, as well as the fluorophenyl ring, allows for the introduction of a wide range of substituents.
On the Urea Moiety: The terminal amino group of this compound is a key site for derivatization. It can react with various electrophiles. For example, reaction with isocyanates or isothiocyanates can lead to the formation of extended urea or thiourea (B124793) linkages. scirp.org Acylation with acid chlorides or anhydrides can introduce acyl groups. scirp.org Urea itself can be used as a derivatizing agent for amino acids, forming carbamoyl (B1232498) amino acids, which can be analyzed by LC-MS. semanticscholar.org
On the Fluorophenyl Moiety: The fluorophenyl ring can be further functionalized through electrophilic aromatic substitution, although the fluorine atom is deactivating. The positions ortho and para to the urea linkage are the most likely sites for substitution. The introduction of additional substituents can significantly influence the electronic properties and biological activity of the molecule. researchgate.net
Table 3: Derivatization Reactions
| Reaction Type | Reagent | Functional Group Modified | Product Type |
| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Terminal Amino Group | Extended (Thio)urea Derivatives scirp.org |
| Acylation | Acid Chloride/Anhydride | Terminal Amino Group | Amide Derivatives scirp.org |
| Schiff Base Formation | Aldehyde/Ketone | Terminal Amino Group | Imines nih.gov |
| Electrophilic Aromatic Substitution | Halogenating agent, Nitrating agent, etc. | Fluorophenyl Ring | Substituted Fluorophenyl Derivatives |
Exploration of Tandem Reactions and Cyclization Strategies
Tandem or cascade reactions offer an efficient way to build molecular complexity from simple starting materials in a single pot. These strategies can be employed to construct heterocyclic rings fused to or incorporating the this compound scaffold.
Intramolecular Cyclizations: The presence of the amino and urea functionalities provides opportunities for intramolecular cyclization reactions. For example, under appropriate conditions, the terminal amino group could potentially react with a suitably positioned electrophile on the phenyl ring or an adjacent substituent to form a heterocyclic ring.
Tandem Cyclization Reactions: More complex transformations can be designed. For instance, a copper-catalyzed tandem amino radical cyclization has been reported for the synthesis of indolo-[2,1-a]isoquinolines, demonstrating the power of tandem reactions in building complex fused systems. rsc.org An aldol (B89426) addition-cyclization reaction cascade has been utilized to create lactone products. bioorganica.com.ua While specific examples for this compound are not detailed in the provided context, the principles of tandem and cyclization reactions are broadly applicable in organic synthesis for creating diverse molecular architectures. researchgate.netrsc.orgescholarship.org
Stereoselective Synthesis and Enantiomeric Control
While "this compound" is an achiral molecule, the introduction of a substituent on the terminal amino group can create a chiral center, leading to enantiomeric forms. The stereoselective synthesis and enantiomeric control of such chiral derivatives are of significant interest in medicinal chemistry, where the biological activity of enantiomers can differ substantially. Methodologies for achieving stereoselectivity in the synthesis of related chiral ureas and semicarbazides can be adapted for this purpose. These strategies primarily include organocatalytic asymmetric synthesis and the use of chiral auxiliaries.
Organocatalytic Asymmetric Approaches
The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. Chiral urea and thiourea derivatives have emerged as highly effective hydrogen-bond donors that can catalyze a variety of reactions with high stereocontrol. acs.orgnih.gov These catalysts function by activating electrophiles, such as imines, through hydrogen bonding, thereby guiding the facial approach of a nucleophile. acs.org
For the synthesis of a chiral derivative of this compound, a potential strategy involves the catalytic asymmetric addition of a nucleophile to an N-acylhydrazone or a related imine precursor. For instance, a chiral bifunctional thiourea catalyst could be employed to control the stereoselective addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to an imine, a reaction analogous to the Mannich reaction, to produce a chiral β-amino ester which could then be further elaborated into the target urea. nih.gov
The effectiveness of such catalytic systems often depends on the structure of the catalyst, the solvent, and the reaction temperature. Research on related systems, such as the asymmetric addition of silyl ketene acetals to N-Boc-aldimines catalyzed by thiourea derivatives, has demonstrated the potential to achieve high yields and enantioselectivities for a range of substrates. acs.orgresearchgate.net
Table 1: Illustrative Data for Thiourea-Catalyzed Asymmetric Mannich Reaction
| Entry | Aldimine Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-4-methoxyphenylimine | 5 | Toluene | 95 | 98 |
| 2 | N-Boc-4-nitrophenylimine | 5 | Toluene | 99 | 96 |
| 3 | N-Boc-2-naphthylimine | 5 | Toluene | 97 | 94 |
| 4 | N-Boc-2-furylimine | 10 | CH₂Cl₂ | 92 | 91 |
This table is illustrative and based on data for analogous systems to demonstrate the principle of stereoselective control using chiral organocatalysts. acs.orgnih.gov
Chiral Auxiliary-Mediated Synthesis
Another established strategy for enantiomeric control is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral this compound derivative, a chiral hydrazine could serve as the auxiliary.
The reaction of a readily available, enantiomerically pure hydrazine derivative (e.g., one derived from a chiral amino acid or alcohol) with 2-fluorophenyl isocyanate would yield a diastereomeric mixture of ureas if a new stereocenter is formed, or a single diastereomer. The chiral auxiliary can then be removed in a later step to afford the desired enantiomerically enriched product. The success of this approach relies on the ability of the chiral auxiliary to effectively control the stereochemistry of the key bond-forming step and its facile removal without racemization of the product.
Enzymatic and Chemical Kinetic Resolution
For cases where a racemic mixture of a chiral this compound derivative is synthesized, enzymatic or chemical kinetic resolution can be employed to separate the enantiomers. Enzymatic resolution utilizes the high stereospecificity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer of the racemic mixture. For example, an enzymatic hydrolysis could selectively cleave an acyl group from one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Chemical kinetic resolution involves the reaction of the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in the enrichment of the less reactive enantiomer. While direct examples for this compound are not documented, the principles of kinetic resolution are widely applied in the synthesis of chiral amines and their derivatives. mdpi.com
Structure Activity Relationship Sar and Mechanistic Elucidation
Conformational Analysis and its Influence on Biological Interactions
The three-dimensional conformation of "1-Amino-3-(2-fluorophenyl)urea" is a key determinant of its biological activity. The urea (B33335) functionality, due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group, exhibits a degree of conformational restriction. nih.gov Generally, N,N'-disubstituted ureas, like "this compound", tend to adopt a trans,trans conformation in both solution and the solid state. nih.gov
However, the presence of substituents on the aryl ring can significantly influence the dihedral angle between the urea functional group and the aromatic ring. nih.gov For instance, the introduction of a halogen atom at the ortho position, as in the case of the 2-fluorophenyl group, can induce steric hindrance that disrupts the coplanarity between the urea moiety and the phenyl ring. nih.gov This altered conformation can be crucial for fitting into the binding pocket of a biological target.
A crystallographic study of a closely related inhibitor, 1-(2-amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea, complexed with 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa, reveals specific conformational features. rcsb.org In this complex, the 2-fluorophenylurea moiety adopts a particular conformation that allows it to fit within an allosteric binding site at the subunit-subunit interface of the enzyme. rcsb.org This binding induces conformational changes that propagate to the active site, ultimately leading to inhibition. rcsb.org The specific torsion angles adopted by the molecule are critical for establishing the necessary interactions for this allosteric modulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound quantitatively relates to its biological activity. For urea derivatives, QSAR models have been instrumental in designing potent inhibitors for various targets.
The biological activity of urea derivatives is often correlated with a combination of physicochemical parameters, including lipophilicity, electronic effects, and steric factors. nih.gov These parameters are used to develop QSAR models that can predict the activity of new analogs.
Lipophilicity, often represented by logP or ClogP, is a crucial parameter as it governs the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The fluorine atom in "this compound" increases its lipophilicity compared to its non-fluorinated counterpart, which can enhance membrane permeability and hydrophobic interactions with the target.
Electronic parameters, such as the Hammett constant (σ), describe the electron-withdrawing or donating nature of substituents. The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the urea N-H protons and their hydrogen bonding capabilities.
Steric parameters, like Taft's steric parameter (Es) or molar refractivity (MR), quantify the size and shape of the molecule and its substituents. The steric bulk of the 2-fluorophenyl group influences the compound's conformation and its fit within a binding site. acs.org
QSAR studies on various series of urea derivatives have demonstrated the importance of these parameters. For example, in a study of diaryl urea derivatives as B-RAF inhibitors, descriptors related to size, aromaticity, and polarizability were found to be significant in the QSAR model. d-nb.info Similarly, for aminopyrazolopyridine urea derivatives, lipophilicity and topological state of atoms were identified as key factors influencing their inhibitory activity. jchr.org
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C7H8FN3O | 169.16 | 0.9 | 3 | 3 |
| 1-(3-Aminopropyl)-1-ethyl-3-(2-fluorophenyl)urea | C12H18FN3O | 239.29 | 0.8 | 2 | 3 |
Data sourced from PubChem. nih.gov
Pharmacophore modeling and 3D-QSAR studies provide a more detailed, three-dimensional understanding of the essential structural features required for biological activity. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific target.
For urea derivatives acting as kinase inhibitors, a common pharmacophore includes hydrogen bond acceptor and donor features from the urea moiety, and one or more aromatic/hydrophobic regions from the flanking aryl groups. nih.gov For instance, a pharmacophore model developed for VEGFR-2 inhibitors based on urea derivatives identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.govresearchgate.netfrontiersin.org Studies on various urea-based inhibitors have successfully used these methods to guide the design of more potent compounds. For example, a 3D-QSAR study on aminopyrazolopyridine urea derivatives as VEGFR kinase inhibitors produced statistically significant models that highlighted the importance of steric and electrostatic fields for activity. jchr.org The contour maps from such a model would indicate that for a compound like "this compound", the position and properties of the fluorine atom and the amino group are critical for optimizing interactions within the target's binding site.
Molecular Recognition and Ligand-Target Interactions
The biological effect of "this compound" is ultimately mediated by its specific interactions with a biological target, typically a protein. These interactions are governed by the principles of molecular recognition, with hydrogen bonding and the specific properties of the fluorine substituent playing crucial roles.
The urea moiety is an excellent hydrogen bond donor and acceptor, capable of forming multiple, stable hydrogen bonds with protein targets. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This ability to form a bidentate hydrogen bond with a single amino acid residue or bridge two different residues is a hallmark of many urea-based inhibitors and is critical for their binding affinity and specificity. nih.gov
The crystal structure of 1-(2-amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea bound to FabG provides a clear example of these interactions. rcsb.org Within the allosteric binding site, the urea moiety forms specific hydrogen bonds that anchor the inhibitor. The inhibitor's binding is also stabilized by hydrophobic interactions. rcsb.org In a broader context, studies on urea-protein interactions have shown that urea can directly interact with the peptide backbone of proteins, forming strong hydrogen bonds. ru.nl These interactions are often stronger than those with water, providing a thermodynamic driving force for binding. nih.gov
Table 2: Hydrogen Bonding Potential of the Urea Moiety
| Group | Function |
| N-H (Amide) | Hydrogen Bond Donor |
| N-H (Amine) | Hydrogen Bond Donor |
| C=O (Carbonyl) | Hydrogen Bond Acceptor |
The introduction of a fluorine atom into a drug candidate can have profound effects on its binding affinity. In "this compound", the fluorine atom at the ortho position of the phenyl ring exerts both electronic and steric effects that modulate its interaction with the target.
The strong electron-withdrawing nature of fluorine alters the electronic distribution of the phenyl ring and the adjacent urea moiety. This can influence the pKa of the N-H protons, making them more acidic and thus stronger hydrogen bond donors. ru.nl Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich functionalities in the protein's binding site, further enhancing binding affinity.
From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to replace a hydrogen atom without causing significant steric clashes, making it a useful tool for probing specific regions of a binding pocket. However, the ortho-positioning of the fluorine in "this compound" does impart some steric bulk that, as discussed in the conformational analysis, can influence the molecule's preferred conformation. nih.gov This conformation may be pre-organized for optimal binding, thus enhancing affinity. The steric and electronic properties of the fluorine atom can fine-tune the molecule's shape and electronic complementarity to the binding site, leading to improved potency and selectivity.
Mechanistic Studies of Biological Activity
The biological activities of urea derivatives are deeply rooted in their structural capacity to form stable hydrogen bonds with various biological targets, including enzymes and receptors. nih.gov The urea moiety's ability to act as both a hydrogen bond donor and acceptor is central to its role in medicinal chemistry. nih.gov The specific substitution patterns on the urea nitrogens, such as the inclusion of a 2-fluorophenyl group, significantly influence the compound's conformational preferences and, consequently, its interaction with biological macromolecules. nih.gov
The this compound scaffold is a component of various synthetic compounds designed as enzyme inhibitors. The mechanistic basis for this inhibition often involves the urea functional group forming key hydrogen bond interactions within the enzyme's active or allosteric sites, while the substituted phenyl ring engages in hydrophobic, pi-stacking, or halogen bond interactions.
Derivatives incorporating the 2-fluorophenyl urea structure have been investigated as inhibitors of several enzyme classes. For instance, a series of (thio)urea derivatives were synthesized and evaluated as potential inhibitors of Escherichia coli β-glucuronidase (EcGUS). researchgate.netnih.gov In these studies, compounds containing the 2-fluorophenyl isocyanate or isothiocyanate moiety were created and tested for their inhibitory effects. researchgate.netnih.gov The research highlighted that the introduction of an electron-withdrawing group, such as the fluorine atom on the phenyl ring, can be beneficial for enhancing inhibitory activity against EcGUS. researchgate.net One derivative, E-9, which features a substituted thiourea (B124793) core, was identified as a potent uncompetitive inhibitor of EcGUS, suggesting it binds to the enzyme-substrate complex. researchgate.net
In the context of cancer therapy, phenyl urea derivatives have been explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important immunotherapeutic target. mdpi.com Studies have shown that the urea scaffold is a viable starting point for developing IDO1 inhibitors, with the terminal functional groups playing a critical role in binding activity. mdpi.com Similarly, novel urea-based compounds have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in metastatic triple-negative breast cancer. nih.gov The urea functionality in these molecules is crucial for establishing hydrogen-bond interactions within the receptor's binding pocket. nih.gov
Furthermore, urea derivatives have been evaluated for their potential as anti-tuberculosis agents through the inhibition of mycobacterial enzymes. nih.gov Structure-activity relationship studies on a series of urea compounds identified several potent inhibitors of Mycobacterium tuberculosis, with evidence suggesting that their mechanism may involve the inhibition of Eph kinases. nih.gov
Table 1: Selected Enzyme Inhibition Data for 2-Fluorophenylurea Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| (Thio)urea Derivatives | Escherichia coli β-glucuronidase (EcGUS) | The 2-fluorophenyl group is a key structural feature. An electron-withdrawing group at the para-position of the benzene (B151609) ring enhances inhibitory activity. Compound E-9 was found to be a potent uncompetitive inhibitor. | researchgate.net |
| Phenyl Urea Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | The urea scaffold is a promising basis for IDO1 inhibitors. Potent inhibition was observed with IC50 values in the micromolar range for several derivatives. | mdpi.com |
| Urea-based Compounds | Fibroblast Growth Factor Receptor 1 (FGFR1) | The urea moiety is involved in hydrogen-bond interactions within the FGFR1 binding pocket. | nih.gov |
The this compound structure is also integral to compounds designed to modulate the activity of G-protein coupled receptors (GPCRs), which are implicated in a wide array of physiological processes. The interaction with these receptors is typically governed by the specific three-dimensional arrangement of the molecule, allowing it to fit into the receptor's binding pocket and either activate or block its signaling pathway.
Aryl urea derivatives have been discovered as potent and selective modulators of the N-formyl peptide receptor like-1 (FPRL-1), a receptor involved in inflammatory responses. google.com Patents describe novel compounds, including those with a (2-fluorophenyl)carbamoyl moiety, that act as modulators of FPRL-1 and are proposed for treating a variety of disorders associated with this receptor. google.comgoogle.com These molecules are designed to be agonists, antagonists, or partial modulators of the receptor's activity. google.com
In the field of metabolic diseases, trisubstituted phenyl urea derivatives have been developed as antagonists for the Neuropeptide Y5 (NPY5) receptor, a target for anti-obesity therapies. sci-hub.se Extensive structure-activity relationship studies revealed that modifications to the urea portion and the aryl groups significantly impact the compound's potency. The stereochemistry of substituents is also critical, with specific configurations being favored for optimal receptor binding. For example, in one series, compounds with an (R) configuration at a specific chiral center were more potent than their (S) configuration counterparts, indicating a precise fit within the receptor binding site. sci-hub.se
Table 2: Selected Receptor Modulation Data for 2-Fluorophenylurea Derivatives
| Compound Class | Target Receptor | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Aryl Urea Derivatives | N-formyl peptide receptor like-1 (FPRL-1) | Modulator (Agonist, Antagonist, etc.) | Novel derivatives containing the (4-Bromo-2-fluorophenyl)carbamoyl group were designed as selective FPRL-1 modulators. | google.comgoogle.com |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of urea (B33335) derivatives. physchemres.orgresearchgate.net These methods are used to compute a variety of molecular and electronic properties, offering a window into the molecule's stability and reactivity. bohrium.comacs.org
Key electronic properties are derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. physchemres.orgacs.org A smaller energy gap generally implies higher reactivity. acs.org
Theoretical calculations for various urea and fluorophenyl-containing compounds have been performed to determine these properties. For instance, DFT studies on compounds like 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one and other pyrimidine-urea derivatives have successfully calculated their FMO energies and other reactivity descriptors. physchemres.orgresearchgate.net Similarly, the electronic properties of a thiourea (B124793) derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, were investigated, revealing how charge transfer occurs within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another vital tool that maps the electrostatic potential onto the electron density surface of the molecule. physchemres.orgresearchgate.net This map helps to identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For urea derivatives, the MEP typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen and fluorine, which are sites for electrophilic attack, while positive potential (blue regions) is often found around the N-H protons, indicating possible sites for nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis further complements these studies by providing insights into intramolecular charge transfer and the stability arising from hyper-conjugative interactions. researchgate.netresearchgate.net
Table 1: Selected Quantum Chemical Properties of Urea Derivatives from DFT Studies This table is representative of data found in the cited literature for similar compounds and illustrates the type of information generated through quantum chemical calculations.
| Compound/Derivative Type | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Findings |
| Dihydropyrimidin-one | DFT/B3LYP/6-311++G(d,p) | - | - | Not specified | FMO and MEP analyses were performed to explore the molecule's reactivity. physchemres.org |
| Pyrimidin-yl-urea | DFT/B3LYP/6-311G(d,p) | Not specified | Not specified | Not specified | Quantum chemical features like HOMO-LUMO gap and chemical hardness were calculated. researchgate.net |
| Thiadiazolyl-isoindoline-dione | DFT | Not specified | Not specified | Not specified | DFT studies illustrated the reactivity and electronic properties of the compounds. acs.org |
| Fluorophenyl-thiourea | Gaussian 09 | -6.91 | -1.82 | 5.09 | HOMO-LUMO analysis determined charge transfer within the molecule; MEP identified reactive sites. researchgate.net |
Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.gov It is extensively used in drug discovery to understand how potential drug candidates, such as urea derivatives, interact with biological targets like enzymes and receptors. nih.govmdpi.com Docking algorithms score different binding poses based on factors like binding free energy, allowing for the identification of the most likely and stable interaction mode. ekb.egresearchgate.net
Numerous studies have employed molecular docking to investigate the binding mechanisms of urea-containing compounds. For example, docking studies of pyridine-urea hybrids into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) helped to validate their potential as inhibitors. mdpi.com Similarly, the binding mode of phenylurea substituted pyrimidines with Plasmodium berghei calcium-dependent protein kinase 1 (CDPK1) was predicted, showing that the urea group forms critical hydrogen bond interactions with acidic residues in the ATP binding site. nih.gov In another study, a thiourea derivative was docked into prostaglandin (B15479496) E synthase, yielding a strong binding affinity and suggesting its potential as a lead compound for analgesic drugs. researchgate.net
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. nih.govnih.gov MD simulations model the atomic movements of the system over time, assessing the stability of the predicted binding pose and the flexibility of the protein and ligand. nih.govnih.gov Stable root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation period indicate a stable binding complex. nih.govnih.gov For instance, MD simulations were used to confirm the stability of urea derivatives of lenalidomide (B1683929) within the active site of histone deacetylase 1 (HDAC1), supporting the docking results. nih.gov
Table 2: Representative Molecular Docking Results for Urea Derivatives This table presents examples of docking studies on urea-containing compounds against various protein targets.
| Ligand (Urea Derivative) | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed |
| Pyridine-Urea Hybrid (8a) | VEGFR2 | -9.10 | Hydrogen bonds with Cys919 and Asp1046. mdpi.com |
| Lenalidomide-Urea Hybrid (11) | HDAC1 | -7.52 | Hydrogen bonds with GLY149 and coordination with a zinc ion. nih.gov |
| Phenylurea-Pyrimidine (23) | PbCDPK1 | Not specified | Bidentate hydrogen bond interaction with Glu154. nih.gov |
| Fluorophenyl-Thiourea (ANF-2) | Prostaglandin E synthase | -6.5 | Forms a stable complex with the target. researchgate.net |
In Silico Design and Virtual Screening of Urea Derivatives
The process of discovering new drugs can be significantly streamlined through in silico design and virtual screening. nih.govresearchgate.net These computational strategies allow for the rapid evaluation of vast chemical libraries to identify molecules with a high probability of being active against a specific biological target. researchgate.netbohrium.com
Virtual screening can be structure-based or ligand-based. In structure-based virtual screening, a library of compounds is computationally docked into the three-dimensional structure of a target protein, and molecules are ranked based on their predicted binding affinity. researchgate.net This approach was utilized to screen sulphonyl urea analogues from the ChEMBL database for potential anticoagulant activity. researchgate.net
Ligand-based methods, such as pharmacophore modeling, use the structural features of known active compounds to build a 3D model (a pharmacophore) that defines the essential steric and electronic requirements for activity. This model is then used as a filter to search for new compounds. nih.gov A notable example is the pharmacophore-based virtual screening of a library containing 1302 pyrrolizines with urea/thiourea moieties to discover novel inhibitors of cyclin-dependent kinases (CDKs). nih.gov
The design of new urea derivatives often involves modifying existing drug scaffolds or known active compounds to enhance activity or improve properties. nih.govresearchgate.net For instance, a study on Sirtuin-1 (SIRT1) inhibitors involved the rational design of 94 thiourea derivatives by modifying a known chemical scaffold, followed by virtual screening through molecular docking to predict their inhibitory potential. researchgate.net This integration of design and screening focuses synthetic efforts on the most promising candidates, saving time and resources. researchgate.net
Prediction of Molecular Space and Diversity
The concept of "chemical space" refers to the entire collection of all possible molecules. In drug discovery, exploring this vast space to find novel and effective compounds is a major challenge. Computational methods are crucial for navigating this space and for designing libraries of compounds that exhibit high molecular diversity. acs.orgmdpi.com
Ensuring structural diversity is critical because it increases the chances of finding novel interactions with biological targets. acs.org Theoretical approaches can be used to design platforms that allow for the systematic tuning of structural diversity. For example, chiral cyclobutane-based ureas have been studied as versatile scaffolds where the mode of aggregation and the formation of different structures (chains, helices, etc.) can be controlled by the choice of substituents. acs.org Computational calculations help rationalize the experimental results by explaining the energetic factors that stabilize the observed structures. acs.org
Furthermore, advanced computational models, including those based on artificial intelligence, are being developed to predict molecular properties and dynamics across a wide chemical space. researchgate.net Models like MDtrajNet-1 are designed to be transferable, meaning they can generate molecular dynamics trajectories for both known and previously unseen systems, greatly accelerating the exploration of new chemical areas. researchgate.net The importance of expanding the chemical space represented in computational databases is also highlighted in studies on property prediction; models may fail to accurately predict properties for chemical motifs, such as urea derivatives, if they were not sufficiently represented in the training data. rsc.org
Theoretical Studies of Proton Transfer Phenomena
Proton transfer is a fundamental chemical process that can be critical in the mechanism of action of many biologically active molecules. Theoretical studies, primarily using DFT, are employed to investigate the pathways and energetics of proton transfer events within molecules like urea derivatives. nih.gov
A computational study on phenyl urea investigated the proton transfer between its two nitrogen atoms (N1 and N3), a process relevant to certain synthetic pathways. nih.gov The study used DFT to explore three potential pathways and found that intermolecular proton transfer was the most likely mechanism at room temperature. nih.gov The calculations also revealed that the resulting species with a negative charge on the N1 nitrogen was more stable due to the formation of a conjugated system. nih.gov
Intramolecular hydrogen bonding is a related phenomenon that significantly influences a molecule's conformation and properties. semanticscholar.org In the case of 1-Amino-3-(2-fluorophenyl)urea, the presence of an organic fluorine atom introduces the possibility of intramolecular hydrogen bonds involving fluorine as a hydrogen bond acceptor. Theoretical investigations, corroborated by NMR experiments, have established the existence of such interactions in fluorinated organic molecules. semanticscholar.org DFT-based calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are used to characterize and quantify these weak interactions, which can play a crucial role in stabilizing specific molecular conformations. semanticscholar.org The study of proton transfer and hydrogen bonding in different solvent environments can also provide insights into how these processes are influenced by polarity. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Confirmation (e.g., NMR (¹H, ¹³C, ¹⁹F), IR, HRMS)
Spectroscopic methods are indispensable for the unequivocal confirmation of the chemical structure of 1-Amino-3-(2-fluorophenyl)urea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of specific atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed structural insights.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region. The protons of the urea (B33335) (-NH-CO-NH-) and amino (-NH₂) groups would appear as distinct signals, the chemical shifts of which can be influenced by solvent and hydrogen bonding. neicon.ru In one study of a similar compound, 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-fluorophenyl)urea, the proton of the urea NH group attached to the fluorine-substituted aromatic ring appeared at a characteristic chemical shift. neicon.ru
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the urea group is typically observed at a downfield chemical shift. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. mdpi.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly valuable technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. nih.govbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear and often simple spectrum free from the background signals that can complicate ¹H NMR. nih.govacs.org This makes ¹⁹F NMR an excellent tool for confirming the presence and environment of the fluorine atom on the phenyl ring. magritek.com
| Technique | Expected Observations for this compound |
| ¹H NMR | Multiplets for aromatic protons; distinct signals for NH and NH₂ protons. neicon.ru |
| ¹³C NMR | Signal for urea carbonyl carbon; characteristic C-F coupling for the carbon attached to fluorine. mdpi.com |
| ¹⁹F NMR | A single, sharp signal confirming the fluorine's chemical environment. nih.govmagritek.com |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the urea and amine functionalities.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (amine & urea) | Stretching | 3300 - 3500 | mdpi.commdpi.com |
| C=O (urea) | Stretching | ~1630 - 1650 | mdpi.comscirp.org |
| C-N (urea) | Stretching | 1400 - 1450 | nih.gov |
| C-F (aromatic) | Stretching | ~1200 - 1250 | scirp.org |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for confirming the elemental composition of a molecule with high accuracy. rsc.org Using electrospray ionization (ESI), this compound would be detected as a protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) can be determined to several decimal places, allowing for the calculation of a unique molecular formula (C₇H₈FN₃O in this case) and distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com
Chromatographic and Mass Spectrometric Methods for Purity and Identity Assessment (e.g., HPLC-FLD, LC-MS/MS)
Chromatographic techniques are essential for separating the target compound from impurities, while mass spectrometry provides definitive identification.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of non-volatile organic compounds. mdpi.comsmolecule.com For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) mixture. nih.govdoi.org
UV Detection: Due to the presence of two aromatic rings, the compound strongly absorbs UV light, making a UV detector a suitable and common choice for quantification. smolecule.com
Fluorescence Detection (FLD): The intrinsic fluorescence of the aminophenyl moiety allows for the use of a fluorescence detector. FLD offers higher sensitivity and selectivity compared to UV detection for fluorescent compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful two-dimensional analysis. mdpi.com The retention time from the HPLC provides one level of identification, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. nih.gov LC-MS/MS takes this a step further by isolating the parent ion ([M+H]⁺) and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, offering an extremely high degree of confidence in the compound's identity and enabling its quantification in complex matrices. doi.org
| Method | Purpose | Key Features | Reference |
| HPLC-UV | Purity assessment and quantification | Robust and widely applicable for aromatic compounds. nih.govsmolecule.com | |
| HPLC-FLD | High-sensitivity purity and quantification | More selective and sensitive than UV for fluorescent compounds. | |
| LC-MS | Identity confirmation and purity | Combines chromatographic separation with mass detection for high confidence. mdpi.comnih.gov | |
| LC-MS/MS | Definitive identity confirmation and trace quantification | Provides a unique fragmentation pattern (fingerprint) for the molecule. doi.org |
X-ray Crystallography for Three-Dimensional Structure Determination
While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight. For instance, the X-ray structure of 1-(adamantan-2-yl)-3-(2-fluorophenyl)urea revealed that the 2-fluorophenyl ring is twisted in a way that positions the fluorine atom near the urea's oxygen atom. nih.gov This orientation is thought to be crucial for its biological activity, as it allows the fluorine to potentially form hydrogen bonds with target proteins. nih.gov The structure also confirms the planarity of the urea group and shows how molecules pack in the crystal lattice through intermolecular hydrogen bonds. nih.gov Similarly, the crystal structure of a protein in complex with a larger inhibitor containing the 1-(2-fluorophenyl)urea fragment has been determined, providing information about its bound conformation. rcsb.org Analysis of this compound would similarly reveal its solid-state conformation and the network of hydrogen bonds involving the amino and urea groups.
Advanced Techniques for Reaction Monitoring and Pathway Analysis
Understanding and optimizing the synthesis of this compound can be achieved using advanced in-situ monitoring techniques, often referred to as Process Analytical Technology (PAT). These methods allow for real-time analysis of the reaction mixture without the need for sampling and offline analysis.
One of the most powerful techniques for this purpose is online NMR spectroscopy. magritek.com By placing an NMR flow tube directly in the reaction loop, one can monitor the progress of the synthesis as it happens.
Reaction Monitoring with ¹H and ¹⁹F NMR: For the synthesis of this compound, which could be formed from a reaction between an amino-substituted precursor and 2-fluorophenyl isocyanate, online NMR would be highly effective.
The disappearance of reactant signals and the simultaneous appearance of product signals can be tracked over time. magritek.com
This data allows for the calculation of reaction kinetics, the identification of any reaction intermediates, and the detection of byproduct formation.
¹⁹F NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range, which ensures that the fluorine signal of the product is well-resolved from any potential fluorine-containing reactants or intermediates, providing a clean probe of the reaction's progress. nih.govmagritek.com
This approach provides a detailed understanding of the reaction pathway, enabling chemists to optimize conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.
Preclinical Pharmacological Characterization in Vitro and in Vivo Research Focus
In Vitro Biological Activity Profiling
A foundational aspect of preclinical characterization involves a comprehensive assessment of a compound's activity in controlled laboratory settings using isolated biological components.
Assessment of Enzyme Inhibitory Potency
The potential for 1-Amino-3-(2-fluorophenyl)urea to inhibit the activity of specific enzymes would be a primary area of investigation. This typically involves screening the compound against a panel of clinically relevant enzymes. For related urea-based compounds, targets have included a diverse range of enzymes. For instance, various diaryl ureas have been investigated as inhibitors of receptor tyrosine kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR). Other studies have focused on enzymes such as Flap endonuclease 1 (FEN1) and E. coli β-glucuronidase.
A hypothetical data table for enzyme inhibition studies is presented below to illustrate how such data would be represented.
Table 1: Hypothetical Enzyme Inhibitory Activity of this compound
| Enzyme Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Kinase A | Data not available | Biochemical | N/A |
| Protease B | Data not available | Cell-based | N/A |
| Hydrolase C | Data not available | Biochemical | N/A |
IC₅₀ (Half-maximal inhibitory concentration) values would be determined from concentration-response curves.
Exploration of Receptor Binding and Modulation
The ability of this compound to bind to and modulate the function of various cell surface or intracellular receptors would be another critical in vitro evaluation. Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor. For example, some urea (B33335) derivatives have been assessed for their binding to G-protein coupled receptors (GPCRs) or nuclear hormone receptors.
A sample data table for receptor binding affinity is shown below.
Table 2: Hypothetical Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type | Reference |
|---|---|---|---|
| Receptor X | Data not available | Radioligand Binding | N/A |
| Receptor Y | Data not available | Competition Assay | N/A |
| Receptor Z | Data not available | Radioligand Binding | N/A |
Kᵢ (Inhibition constant) provides a measure of the compound's binding affinity to a receptor.
Cellular Pathway Perturbation Studies
To understand the mechanism of action at a cellular level, studies would be conducted to determine how this compound affects specific signaling pathways. Techniques such as Western blotting, reporter gene assays, or transcriptomic analysis would be utilized to measure changes in the phosphorylation status of key proteins or the expression of downstream target genes. For instance, investigations into other urea compounds have explored their impact on pathways like the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.
In Vivo Efficacy Studies in Academic Research Models (Focus on biological response)
Following in vitro characterization, the compound's effects would be evaluated in living organisms to assess its potential therapeutic efficacy and to understand its physiological impact.
Establishment and Optimization of Preclinical Models
The selection and development of appropriate animal models of disease are crucial for evaluating the in vivo potential of a new chemical entity. The choice of model would depend on the intended therapeutic indication, which would be guided by the in vitro activity profile. For example, if in vitro studies suggested anticancer activity, xenograft models using human cancer cell lines implanted in immunocompromised mice would be employed.
Future Research Directions and Innovative Opportunities
Advancements in Sustainable Synthesis of Fluorinated Urea (B33335) Compounds
The chemical industry is increasingly focusing on environmentally friendly manufacturing processes, and the synthesis of fluorinated urea compounds is no exception. ureaknowhow.comrsc.org Future research will prioritize the development of sustainable and green methods for producing 1-Amino-3-(2-fluorophenyl)urea and its analogs.
Key advancements are expected in the following areas:
Green Solvents and Catalysts: The use of water or other environmentally benign solvents in synthesis is a growing trend. nih.gov Research into solid-supported catalysts, such as magnesium oxide (MgO), is also underway to facilitate solvent-free reactions under microwave irradiation. nih.gov
Alternative Reagents: Traditional methods for urea synthesis often involve hazardous reagents like phosgene (B1210022). nih.gov A significant area of innovation is the replacement of these with safer and more sustainable alternatives, such as carbon dioxide (CO2). nih.gov Electrochemical methods that convert nitrogen gas and CO2 directly into urea are also being explored, which could dramatically reduce the energy consumption and carbon footprint of the process. acs.org
Energy-Efficient Processes: Techniques like microwave-assisted and ultrasound-promoted synthesis are being investigated to reduce reaction times and energy consumption. nih.gov
Biocatalysis: The use of enzymes in the synthesis of fluorinated compounds is a promising avenue for creating these molecules under mild and selective conditions. nih.gov
These sustainable approaches not only minimize environmental impact but can also lead to more efficient and cost-effective production of fluorinated urea compounds.
Leveraging Artificial Intelligence and Machine Learning for Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov For this compound, these computational tools offer the potential to rapidly explore its chemical space and predict the properties of novel derivatives.
Future applications of AI and ML in this area include:
Predictive Modeling: ML models are being developed to accurately predict the physicochemical properties of fluorinated compounds, such as lipophilicity (LogP) and acidity (pKa), which are crucial for drug-like characteristics. blackthorn.aichemrxiv.org For instance, a multimodal deep learning model called F-CPI has been developed to predict changes in bioactivity following fluorine substitution. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. biorxiv.org These models can be trained on vast chemical databases to generate new urea derivatives with potentially enhanced efficacy and safety profiles.
Virtual Screening: AI-powered virtual screening can rapidly assess large compound libraries to identify molecules that are likely to bind to a specific biological target. This can significantly reduce the time and cost associated with initial hit identification.
Chemical Reaction Prediction: ML models can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel fluorinated urea compounds. rsc.org
The integration of AI and ML into the research and development pipeline will enable a more targeted and efficient exploration of the therapeutic potential of this compound and its analogs.
Identification of Novel Biological Targets for Urea Derivatives
While urea derivatives have been explored for various therapeutic areas, the identification of new biological targets remains a key research focus. researchgate.net Understanding the molecular interactions of this compound within biological systems is crucial for uncovering its full therapeutic potential.
Future research will concentrate on:
Target Deconvolution: For compounds identified through phenotypic screening, advanced techniques are needed to pinpoint the specific molecular target responsible for the observed biological effect.
Exploring New Therapeutic Areas: The unique properties of fluorinated ureas suggest their potential application in a wide range of diseases. Research is ongoing to explore their efficacy against various cancers, infectious diseases, and inflammatory conditions. researchgate.netmdpi.com For example, novel urea derivatives are being investigated as inducers of ferroptosis and autophagy for the treatment of human colon cancer. researchgate.net
Mechanism of Action Studies: Detailed studies are required to elucidate the precise mechanisms by which this compound and its analogs exert their biological effects. This includes understanding their binding modes with target proteins and their impact on cellular signaling pathways. Recent studies have identified that the urea group is critical for the inhibitory activity of certain compounds against targets like ERK1/2. acs.org
The discovery of novel biological targets will open up new avenues for the development of next-generation therapeutics based on the fluorinated urea scaffold.
Development of Next-Generation Preclinical Methodologies
The translation of promising drug candidates from the laboratory to the clinic is a major challenge in drug development. To improve the predictive value of preclinical studies, there is a growing need for more sophisticated and human-relevant models. lek.com
Innovations in preclinical methodologies that will benefit the study of this compound include:
Advanced In Vitro Models: The development of 3D cell cultures, organoids, and organs-on-a-chip provides more physiologically relevant systems for testing the efficacy and toxicity of drug candidates compared to traditional 2D cell cultures. lek.commcmaster.canih.gov These models can better mimic the complex microenvironment of human tissues. nih.gov
Humanized Animal Models: Genetically engineered animal models that express human genes or have humanized immune systems offer a more accurate platform for evaluating the in vivo performance of drug candidates. jax.orgtechnologynetworks.com
In Vitro Permeation and Release Testing (IVPT/IVRT): These tests are crucial for evaluating the absorption characteristics of topically and transdermally delivered drugs, helping to optimize formulations for effective delivery. nuvisan.com
The adoption of these next-generation preclinical models will provide more reliable data on the potential clinical success of this compound and its derivatives, reducing the risk of late-stage failures in drug development. technologynetworks.com
Fostering Interdisciplinary Research Collaborations
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from diverse scientific disciplines. stonybrook.eduosu.edu The future success of research on this compound will depend on fostering strong partnerships between academia, industry, and government agencies.
Key aspects of these collaborations include:
Open Innovation: Sharing research data and compound libraries can accelerate the discovery process and reduce redundancy. dndi.org Open-source drug discovery platforms are emerging as a way to facilitate global collaboration.
Public-Private Partnerships: Collaborations between pharmaceutical companies and academic institutions can leverage the strengths of both sectors, combining the innovative research of academia with the drug development expertise and resources of industry. drugbank.comwiley.com
Multidisciplinary Teams: Effective drug development requires the integration of knowledge from medicinal chemistry, biology, pharmacology, computational science, and clinical medicine.
By working together, researchers can overcome the challenges of drug discovery and translate promising compounds like this compound into new therapies for patients. nih.gov
Strategic Expansion of Chemical Space for Therapeutic Exploration
Expanding the accessible chemical space is a fundamental strategy in drug discovery to identify novel molecules with improved therapeutic properties. nih.gov For this compound, this involves the synthesis and evaluation of a diverse range of analogs.
Future strategies for expanding the chemical space include:
Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from simple starting materials, enabling the exploration of new areas of chemical space.
Fragment-Based Drug Discovery: This technique involves screening small molecular fragments that can bind to a biological target and then growing or linking them to create more potent lead compounds.
Generative Pre-trained Transformers: Advanced computational models can be used to generate novel chemical structures with desired properties, vastly expanding the virtual chemical space for exploration. biorxiv.org
Exploration of Novel Scaffolds: While the phenylurea core is well-established, research into incorporating novel heterocyclic systems or macrocyclic structures could lead to compounds with unique biological activities and improved drug-like properties. mdpi.comrsc.org
A strategic and systematic expansion of the chemical space around the this compound scaffold will be critical for unlocking its full therapeutic potential and discovering the next generation of innovative medicines.
Q & A
Q. What are the common synthetic routes for 1-Amino-3-(2-fluorophenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Formation of a substituted aniline intermediate (e.g., 2-fluoroaniline) via halogenation or coupling reactions.
- Step 2 : Reaction with an isocyanate derivative to form the urea linkage under controlled temperatures (40–60°C) and inert atmospheres (e.g., nitrogen) .
- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity. Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and catalysts (e.g., triethylamine for urea bond formation) .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the urea linkage (δ 5.8–6.2 ppm for NH protons) and fluorophenyl substituents (distinct aromatic splitting patterns) .
- HPLC : For purity assessment using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 223.08 [M+H]+) and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to identify IC50 values .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on resolving torsional angles of the urea group and fluorine’s electron density .
- Twinned Data Handling : SHELXE can phase high-resolution data (<1.2 Å) to address disorder in fluorophenyl substituents .
- Example: A related urea derivative (CAS 894029-27-7) required anisotropic displacement parameters to model fluorine’s positional variance .
Q. What strategies address contradictions in reported biological activity data for urea derivatives?
Discrepancies (e.g., varying IC50 values across studies) can arise from:
- Structural Isomerism : Fluorine position (2- vs. 3-/4-fluorophenyl) alters steric and electronic profiles, impacting target binding .
- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects compound solubility and ionization. Mitigation: Perform meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and validate with orthogonal assays (SPR vs. ITC) .
Q. How does the fluorophenyl group’s electronic nature influence structure-activity relationships (SAR)?
- Electron-Withdrawing Effect : Fluorine’s -I effect increases urea’s hydrogen-bonding capacity, enhancing interactions with catalytic lysine residues in kinases .
- Positional Effects : 2-Fluorophenyl derivatives show higher metabolic stability than 3- or 4-substituted analogs due to reduced CYP450 interactions . Computational Support: DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict binding affinities .
Q. What methodologies enable scalable synthesis while maintaining enantiomeric purity?
- Flow Chemistry : Continuous-flow reactors improve yield (≥85%) and reduce side products (e.g., dimerization) via precise temperature control .
- Chiral Resolution : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak IA) to separate enantiomers, critical for studies on stereospecific bioactivity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
